molecular formula C25H19F2NO5 B2610801 9-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929810-97-9

9-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2610801
CAS No.: 929810-97-9
M. Wt: 451.426
InChI Key: QORVUNBCJJMXTC-UHFFFAOYSA-N
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Description

9-(3,4-Difluorophenyl)-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazine derivative characterized by a fused tricyclic scaffold. Its structure features a 3,4-difluorophenyl group at position 9 and a 3,4-dimethoxyphenyl moiety at position 2.

The fluorine atoms on the phenyl ring enhance metabolic stability and lipophilicity, while the methoxy groups may modulate electron density and intermolecular interactions. Such structural attributes are often leveraged in medicinal chemistry for targeting enzymes or receptors involved in oxidative stress or inflammation, though specific biological data for this compound require further validation.

Properties

IUPAC Name

9-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2NO5/c1-30-22-7-3-14(9-23(22)31-2)18-12-32-25-16(24(18)29)5-8-21-17(25)11-28(13-33-21)15-4-6-19(26)20(27)10-15/h3-10,12H,11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORVUNBCJJMXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5=CC(=C(C=C5)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one , identified by CAS number 929810-97-9, is a novel chemical entity with potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of flavonoid derivatives with oxazine moieties. The general method includes:

  • Starting Materials : Flavonoid precursors such as 7-hydroxyflavone.
  • Reagents : Oxazine-forming agents and various substituents for structural modification.
  • Conditions : The reaction is usually carried out under controlled temperatures with solvents like methanol or ethanol.

The resulting compound features a complex structure conducive to various biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of oxazinyl flavonoids, including the target compound. Research indicates that these compounds can inhibit viral assembly, particularly against Tobacco Mosaic Virus (TMV). Molecular docking studies suggest that the interaction between the oxazinyl group and viral proteins is critical for this activity .

Antifungal and Antibacterial Properties

The compound has also shown promising antifungal and antibacterial activities. In vitro assays demonstrate that it inhibits the growth of various fungal strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MIC) for these fungi were found to be ≤0.25 μg/mL . Furthermore, antibacterial tests revealed effectiveness against Gram-positive bacteria like Staphylococcus aureus.

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structural components:

  • Fluorine Substituents : The presence of difluorophenyl groups enhances antiviral activity due to increased lipophilicity and potential interactions with viral proteins.
  • Methoxy Groups : The dimethoxyphenyl substituents contribute to the overall stability and bioactivity of the molecule .

Case Studies

  • Study on Antiviral Mechanisms : A study conducted on a series of oxazinyl flavonoids demonstrated that modifications at the N-position of the oxazine ring significantly affected anti-TMV activity. Compounds with methyl groups at specific positions exhibited superior activity compared to their unsubstituted counterparts .
  • Fungal Inhibition Assays : Another investigation assessed the antifungal properties of related compounds in a panel including Botrytis cinerea and Fusarium moniliforme. The target compound showed effective inhibition at concentrations as low as 500 ppm, indicating its potential for agricultural applications .

Summary Table of Biological Activities

Activity TypeOrganism/TargetMIC (μg/mL)Reference
AntiviralTobacco Mosaic VirusNot specified
AntifungalCandida albicans≤0.25
AntifungalAspergillus niger≤0.25
AntibacterialStaphylococcus aureus≤0.25

Comparison with Similar Compounds


Key Observations :

  • Electron-Withdrawing Groups : Fluorine and chlorine substituents (e.g., ) enhance stability and may improve binding to hydrophobic pockets in biological targets.
  • Methoxy Groups : Compounds with 3,4-dimethoxyphenyl (target compound, ) or 4-methoxyphenyl () show increased solubility compared to halogenated analogues.
  • Hydroxyl Groups: The presence of hydroxyl moieties (e.g., ) correlates with radical scavenging activity, as seen in structurally related flavonoids .

Patent and Application Landscape

  • Chromeno-oxazines with trifluoromethyl () or spirocyclic amine substituents () are featured in recent patents (e.g., EP 4 374 877 A2 ), highlighting their relevance in drug discovery for oncology and metabolic diseases.

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